Methyl 3-hydroxypentanoate
Overview
Description
Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .
Synthesis Analysis
Methyl 3-hydroxypentanoate can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxypentanoate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .Physical And Chemical Properties Analysis
Methyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .Scientific Research Applications
Application 1: Synthesis of Sitophilate, an Aggregation Pheromone
- Summary of the Application: Methyl 3-hydroxypentanoate is used in the synthesis of sitophilate, an aggregation pheromone for Sitophilus granarius, a significant pest of stored cereal grains . The use of pheromones is a promising method for pest control as they are highly specific substances that act only on individuals of the same species .
- Methods of Application or Experimental Procedures: The synthesis of sitophilate involves the transesterification of methyl-2-methyl-3-oxopentanoate with 3-pentanol mediated by Mg0/I2. This is followed by the reduction of the ketone group of 1-ethylpropyl-2-methyl-3-oxopentanoate using NaBH4 in the presence of a Lewis acid (ZnCl2, MgCl2, CaCl2, and MnCl2) .
- Results or Outcomes: The experimental results showed that MnCl2 is the most effective for the formation of syn diastereoisomers, which are the compounds that exert biological activity on the insect .
Application 2: Synthesis of (Meth)Acrylates
- Summary of the Application: Methyl 3-hydroxypentanoate can be used in the synthesis of (meth)acrylates, which are a type of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application or Experimental Procedures: The synthesis of (meth)acrylates involves the reaction of sodium methacrylate with α-chloroacetamide in the presence of a catalyst (such as NaI and TEBAC) and hydroquinone . This reaction is carried out in acetonitrile at 80°C for 30 hours .
- Results or Outcomes: The result of this process is the formation of arylamido methyl methacrylate . This compound is a functional polymer that can be used in various applications, including the production of other polymers .
Application 3: Synthesis of Functional Polymers
- Summary of the Application: Methyl 3-hydroxypentanoate can be used in the synthesis of functional polymers . These polymers are widely used in various applications, including the production of other polymers .
- Methods of Application or Experimental Procedures: The synthesis of functional polymers involves the reaction of certain monomers with functional groups . The functional group is bonded to the structure of the monomer, and the resulting reactive group monomer is polymerized by chain addition polymerization methods .
- Results or Outcomes: The result of this process is the formation of functional polymers . These polymers have specific properties such as chemical, physicochemical or biochemical functions, which make them useful in a variety of applications .
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337118 | |
Record name | Methyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypentanoate | |
CAS RN |
56009-31-5 | |
Record name | Methyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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